molecular formula C26H40F2N2O4 B14773251 N-Boc-3,4-difluoro-L-phenylalanine DCHA

N-Boc-3,4-difluoro-L-phenylalanine DCHA

Cat. No.: B14773251
M. Wt: 482.6 g/mol
InChI Key: CDXJPBYGJBVRSP-UHFFFAOYSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate is a complex organic compound that features a combination of dicyclohexylamine, tert-butoxycarbonyl, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include tert-butoxycarbonyl chloride for protection, coupling agents like EDCI or DCC, and deprotection agents such as TFA.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps like crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The difluorophenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, this compound may be used to study enzyme interactions or as a ligand in binding studies due to its specific functional groups.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
  • Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate

Uniqueness

Compared to similar compounds, Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoate features a difluorophenyl group, which may enhance its binding affinity and specificity in biological systems. This unique structural feature can lead to different pharmacological or chemical properties.

Properties

Molecular Formula

C26H40F2N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2

InChI Key

CDXJPBYGJBVRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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